(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine
Description
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-ylmethanamine |
InChI |
InChI=1S/C12H15N/c13-8-10-7-12(10)6-5-9-3-1-2-4-11(9)12/h1-4,10H,5-8,13H2 |
InChI Key |
HQMCNIGJEVYPGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2CN)C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Features
- Spirocyclopropane formation : The cyclopropane ring is formed via intramolecular cyclization or cyclopropanation reactions involving indene or indanedione precursors.
- Functionalization to methanamine : Introduction of the aminomethyl group at the spiro center is achieved through reductive amination or substitution reactions.
- Use of catalytic systems : Catalysts such as L-proline or cesium carbonate facilitate cyclopropanation and subsequent transformations.
- Mild reaction conditions : Many procedures are conducted at room temperature or slightly elevated temperatures, often in methanol or tetrahydrofuran (THF).
Detailed Preparation Methods
Synthesis of Spirocyclopropane Indene Precursors
The initial step involves the preparation of spirocyclopropane-indene intermediates, often starting from 1,3-indanedione derivatives and aldehydes.
Multicomponent annulation : A representative method involves reacting 1,3-indanedione with an aldehyde in the presence of a vinyl sulfoxonium ylide and catalytic L-proline in methanol at room temperature. This yields spiro[cyclopropane-1,2'-indene]-1',3'-dione compounds as precipitates, which can be isolated by filtration and washing with cold methanol. Yields typically exceed 80% with high diastereoselectivity (>20:1).
-
Parameter Conditions Solvent Methanol (0.1 M) Catalyst L-proline (20 mol%) Temperature Room temperature (~25 °C) Reaction time 30 minutes Molar ratios 1,3-Indanedione:aldehyde:ylide = 1:1.1:1.4 equiv. Mechanism : The process involves nucleophilic addition of the ylide to the aldehyde followed by cyclization with the indanedione, forming the spirocyclopropane ring.
Reduction and Amination to Obtain Methanamine
Selective reduction : The keto groups on the spirocyclic dione can be selectively reduced using lithium aluminum hydride (LiAlH4) in THF at 0 °C to room temperature. This step converts the dione to the corresponding diol or hydroxy intermediate.
Amination : The methanamine group is introduced by reductive amination of the corresponding aldehyde or ketone intermediate with ammonia or amine sources under reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation). Specific protocols for this step are less documented but follow standard reductive amination procedures.
Analytical Data and Characterization
The synthesized compounds are characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the spirocyclic framework and substitution pattern.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula.
- Infrared Spectroscopy (IR) : Identifies functional groups, such as amine and cyclopropane rings.
- X-ray Crystallography : Provides definitive structural confirmation for spiro compounds.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Spirocyclopropane formation | 1,3-Indanedione + aldehyde + vinyl sulfoxonium ylide + L-proline in MeOH | >80% yield, high diastereoselectivity | Room temp, 30 min, precipitate isolated |
| Selective reduction | LiAlH4 in THF, 0 °C to RT | High conversion | Reduces keto groups selectively |
| Reductive amination | Ammonia/amine + reducing agent (e.g., NaBH3CN) | Variable yields | Introduces methanamine group |
Research Findings and Optimization
- Catalyst screening : L-proline was found to be an effective organocatalyst for the cyclopropanation step, with alternatives like cesium carbonate also showing activity in related systems.
- Solvent effects : Methanol is preferred for solubility and reaction efficiency; other solvents like THF are used for reduction steps.
- Scale-up : Gram-scale syntheses have been reported with consistent yields and purity, demonstrating the method's practicality.
- Mechanistic insights : The catalytic cycle involves formation of reactive intermediates such as 2-benzylidene-1H-indene-1,3(2H)-dione, which undergoes cyclopropanation without further catalyst activation.
Chemical Reactions Analysis
Types of Reactions
(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted spirocyclic amines. These products often retain the core spirocyclic structure, which is crucial for their unique properties .
Scientific Research Applications
Chemistry
In chemistry, (2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it an ideal candidate for studying conformational effects in chemical reactions .
Biology
The compound has been investigated for its potential as a ligand in biological systems. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical research .
Medicine
In medicine, derivatives of this compound have shown promise as inhibitors of specific enzymes, such as lysine-specific demethylase 1 (LSD1). These inhibitors have potential therapeutic applications in treating certain cancers and other diseases .
Industry
In the industrial sector, (2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-yl)methanamine is used in the development of new materials with unique mechanical and chemical properties. Its rigid structure contributes to the stability and performance of these materials .
Mechanism of Action
The mechanism of action of (2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-yl)methanamine involves its interaction with specific molecular targets. For example, as an LSD1 inhibitor, the compound binds to the active site of the enzyme, preventing it from demethylating histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of spirocyclic amines. Below is a comparative analysis with key analogues:
Key Findings
Reactivity : The cyclopropane ring in the target compound increases susceptibility to ring-opening reactions under acidic conditions compared to spiropentane analogues, which exhibit greater stability .
Basicity : The methanamine group (pKa ~10.2) is less basic than primary aliphatic amines (pKa ~10.6–11.0), possibly due to electron-withdrawing effects from the spiro system.
Biological Activity
(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine, also known as 2',3'-dihydrospiro[cyclopropane-1,1'-inden]-2-amine hydrochloride, is a compound that has garnered attention for its biological activity and potential therapeutic applications. The following sections will explore its synthesis, biological properties, structure-activity relationship (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound's structure suggests that it can be synthesized through cyclization reactions involving appropriate precursors such as indenes and cyclopropanes. For example, a common method involves the reaction of indanediones with aldehydes under acidic or basic conditions to yield the desired spiro compound .
Pharmacological Profile
The biological activity of this compound has been investigated in various studies. Notably, it has shown potential as an inhibitor of certain enzymes and receptors implicated in disease processes.
Key Findings:
- Inhibition of Enzymes : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted for its activity against β-secretase (BACE1), which is a target for Alzheimer's disease therapy .
- Cytotoxicity : The compound has demonstrated cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent. Specific IC50 values have been reported for various cell lines, indicating its efficacy in inhibiting cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the spiro framework can significantly influence its potency and selectivity.
| Substituent | Effect on Activity | IC50 Value |
|---|---|---|
| Methyl Group | Increased potency | 0.55 µM |
| Fluorine Atom | Enhanced selectivity | 0.87 µM |
These modifications can lead to compounds with improved pharmacokinetic profiles and reduced toxicity .
Case Study 1: Alzheimer's Disease
A study evaluating the effects of this compound on BACE1 revealed promising results. The compound exhibited competitive inhibition with an IC50 value indicating effective blockade of the enzyme's activity in vitro. This suggests potential utility in treating Alzheimer's by reducing amyloid-beta peptide formation .
Case Study 2: Cancer Cell Lines
In another investigation focusing on various cancer cell lines, this compound was found to induce apoptosis selectively in malignant cells while sparing normal cells. The mechanism was linked to the activation of caspase pathways and modulation of survival signaling pathways .
Q & A
Q. Table 1: Representative Synthetic Routes
| Method | Catalyst/Reagents | Yield | Key Evidence |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | 58% | |
| Gold(I)-catalyzed | AuCl(PPh₃), AgSbF₆ | 60-70% | |
| Cyclopropanation | CH₂N₂, Cu(OTf)₂ | 45% |
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
Structural confirmation relies on:
- NMR spectroscopy : Assigning sp³-hybridized cyclopropane carbons and resolving diastereotopic protons. Challenges in carbon assignment (e.g., unassigned phenethyl-substituted carbons) highlight the need for advanced 2D techniques (HSQC, HMBC) .
- X-ray crystallography : Resolves absolute stereochemistry of spiro centers, critical for biological activity studies .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₃Cl₂NO in hydrochloride derivatives) .
Advanced: What stereochemical challenges arise during synthesis, and how are they addressed?
Answer:
The spirocyclic framework introduces steric constraints that complicate stereocontrol:
- Diastereomer separation : Chromatographic resolution of rel-(1S,3S) and rel-(1S,3R) diastereomers (e.g., iodinated analogs) is often required .
- Chiral auxiliaries : Use of tert-butyl carbamates or morpholine derivatives to direct cyclopropanation stereoselectivity .
- Catalyst design : Gold(I) catalysts with bulky ligands enhance enantiomeric excess in indene-cyclopropane systems .
Advanced: How do structural modifications influence biological activity in related compounds?
Answer:
Modifications to the spiro core or amine group are explored in drug discovery:
- EP4 receptor antagonism : Substitution at the 6’-position (e.g., methylcarbamoyl groups) enhances binding affinity, as seen in patent applications .
- Azetidine incorporation : Replacing cyclopropane with azetidine (e.g., in CD73 inhibitors) alters metabolic stability and potency .
- Fluorinated analogs : 3,5-Difluoro substitution on aryl rings improves pharmacokinetic properties .
Q. Table 2: Structure-Activity Relationships (SAR)
| Modification | Biological Target | Effect on Activity | Evidence |
|---|---|---|---|
| 6’-Methylcarbamoyl | EP4 receptor | IC₅₀ ↓ 50% | |
| Azetidine substitution | CD73 enzyme | Metabolic stability ↑ | |
| 3,5-Difluoro aryl | Adenosine receptors | Selectivity ↑ |
Basic: What stability considerations are critical for handling this compound?
Answer:
- Hydrolysis sensitivity : The cyclopropane ring is prone to ring-opening under acidic/basic conditions. Storage at -20°C in inert atmospheres is recommended .
- Amine oxidation : Hydrochloride salts (e.g., CAS 771582-72-0) mitigate degradation of the methanamine group .
- Light sensitivity : Spirocyclic indenes may photodegrade; amber vials are advised for long-term storage .
Advanced: How can reaction yields for key intermediates be optimized?
Answer:
- Catalyst screening : Pd/XPhos systems improve coupling efficiency in Suzuki reactions (vs. Pd(PPh₃)₄) .
- Solvent effects : Acetone/2,2-dimethoxypropane mixtures enhance cyclization yields (e.g., 50% → 65% with optimized ratios) .
- Byproduct suppression : Addition of molecular sieves traps water in cyclopropanation steps, reducing elimination byproducts .
Basic: Which analytical techniques are essential for purity assessment?
Answer:
- HPLC-UV/ELSD : Quantifies impurities ≥0.1% (e.g., MDL Number MFCD06213109 specifies ≥95% purity) .
- Elemental analysis : Validates stoichiometry of hydrochloride salts (e.g., C₁₆H₁₃Cl₂NO) .
- TGA/DSC : Detects hydrate/solvate forms that impact crystallinity .
Advanced: What computational tools predict reactivity and stereochemical outcomes?
Answer:
- DFT calculations : Model transition states in cyclopropanation (e.g., Au(I)-catalyzed pathways) .
- ACD/Labs Percepta : Predicts logP, pKa, and metabolic sites for derivatives (validated with experimental data) .
- Molecular docking : Screens spiro-indene analogs against EP4 receptor crystal structures (PDB ID 5YH2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
